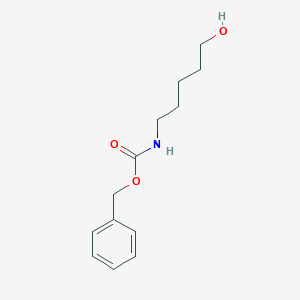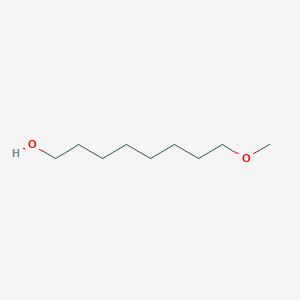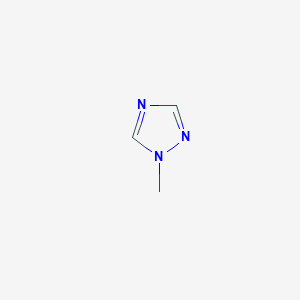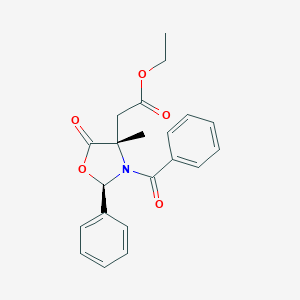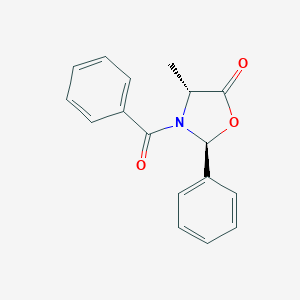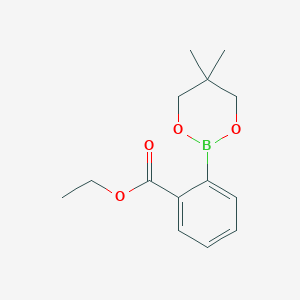
N2-(4-(Aminometil)fenil)-5-fluoro-N4-fenilpirimidina-2,4-diamina
Descripción general
Descripción
Dianilinopyrimidine_01: is a compound belonging to the class of 2,4-dianilinopyrimidines. These compounds are known for their diverse biological activities, including anticancer and antimalarial properties . The structure of Dianilinopyrimidine_01 consists of a pyrimidine core with aniline substituents at the 2 and 4 positions, which contribute to its unique chemical and biological properties .
Aplicaciones Científicas De Investigación
Dianilinopyrimidine_01 has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
The primary targets of CZC-8004 are a range of tyrosine kinases, including EGFR and VEGFR2 . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
CZC-8004 interacts with its targets by binding to the tyrosine kinases. The binding affinity of CZC-8004 to EGFR and VEGFR2 is quite significant, with IC50 values of 650 and 437 nM, respectively . This interaction inhibits the activity of these kinases, thereby disrupting the signal transduction cascades they are involved in .
Biochemical Pathways
The inhibition of EGFR and VEGFR2 by CZC-8004 affects multiple biochemical pathways. EGFR and VEGFR2 are involved in various cellular processes, including cell proliferation, angiogenesis, and cell survival. By inhibiting these kinases, CZC-8004 disrupts these processes, leading to potential antitumor effects .
Result of Action
The result of CZC-8004’s action is its potential antitumor activity. By inhibiting key tyrosine kinases involved in cell proliferation and survival, CZC-8004 can potentially halt the growth of tumor cells and induce apoptosis .
Análisis Bioquímico
Biochemical Properties
Given its structural similarity to other pyrimidine derivatives, it may interact with enzymes, proteins, and other biomolecules in a manner similar to these compounds .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Metabolic Pathways
The metabolic pathways involving N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine are not well characterized. Given its structural similarity to other pyrimidine derivatives, it may be involved in similar metabolic pathways .
Transport and Distribution
It is plausible that it could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is plausible that it could be directed to specific compartments or organelles based on any potential targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dianilinopyrimidine_01 typically involves the nucleophilic aromatic substitution of a 2,4-dichloropyrimidine with aniline derivatives . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide . The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product .
Industrial Production Methods: Industrial production of Dianilinopyrimidine_01 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Dianilinopyrimidine_01 .
Análisis De Reacciones Químicas
Types of Reactions: Dianilinopyrimidine_01 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Sulfonyl chlorides, acyl chlorides; organic solvents like dichloromethane; room temperature to mild heating.
Major Products:
Comparación Con Compuestos Similares
2,4-Dianilinopyrimidine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
2,4-Diaminopyrimidine Derivatives: These compounds have amino groups instead of aniline groups and are known for their antitumor properties.
BET Bromodomain-Kinase Inhibitors: These compounds use the dianilinopyrimidine scaffold to inhibit both bromodomains and kinases, showing potential as multitargeted cancer therapeutics.
Uniqueness: Dianilinopyrimidine_01 is unique due to its specific substitution pattern and its potent inhibitory activity against focal adhesion kinase (FAK) . This makes it a promising candidate for further development as an anticancer agent .
Propiedades
IUPAC Name |
2-N-[4-(aminomethyl)phenyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5/c18-15-11-20-17(22-14-8-6-12(10-19)7-9-14)23-16(15)21-13-4-2-1-3-5-13/h1-9,11H,10,19H2,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOHFWNBTUJMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580580 | |
| Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916603-07-1 | |
| Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


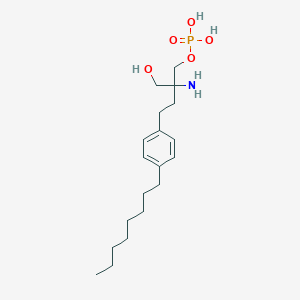

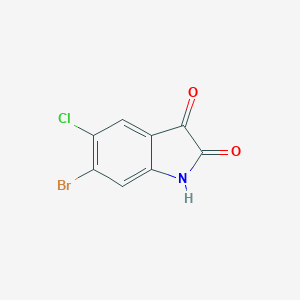

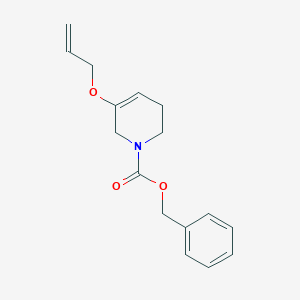
![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)
